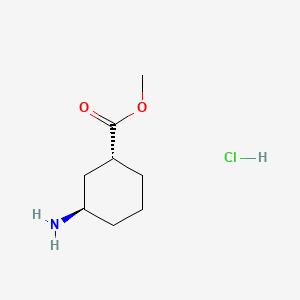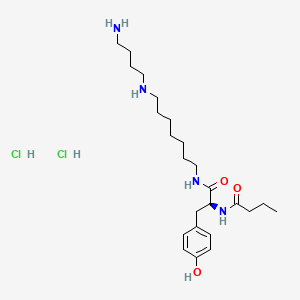![molecular formula C14H15N3O2 B1420858 4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1188977-51-6](/img/structure/B1420858.png)
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the CAS Number: 1188977-51-6 . It has a molecular weight of 257.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N3O2/c1-10-12(13(18)19)9-16-14(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19)(H,15,16,17) . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Catalysis
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid is part of a broader family of pyrimidine derivatives, compounds known for their synthetic versatility and catalytic applications. Hybrid catalysts, employing organocatalysts, metal catalysts, and nanocatalysts, have been utilized for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, an integral component in medicinal and pharmaceutical industries. These scaffolds are key precursors for broader synthetic applications due to their bioavailability (Parmar, Vala, & Patel, 2023).
Interaction with Molecular Environment
The interaction of pyrimidine bases, like 4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid, with their molecular environment, significantly affects their tautomeric equilibria. This interaction influences the relative stability of tautomers, which can impact the biological function of these compounds. Such interactions and their effects on tautomeric stability are critical, especially in the context of nucleic acid bases and their role in genetic encoding and mutations (Person et al., 1989).
Biosynthesis Pathways
Ectoine biosynthesis, involving compounds related to the pyrimidine structure, showcases the compound's significance in microbiology and biotechnology. Ectoine, a derivative of pyrimidine carboxylic acid, is essential for osmotic stress prevention in halophilic and halotolerant microorganisms. Understanding the genetic and enzymatic aspects of ectoine biosynthesis in methanotrophs opens doors to its potential applications in cosmetics, medicine, and scientific research (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
Role in Anti-inflammatory and Anticarcinogenic Activities
Research on pyrimidine derivatives, including 4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid, has revealed their potential in anti-inflammatory and anticarcinogenic applications. These compounds show promising activities, affecting the expression and activities of key inflammatory mediators and presenting potent anti-inflammatory effects. Furthermore, the structure-activity relationships of these compounds are critical for designing novel analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-12(13(18)19)9-16-14(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPUMDXJGMDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)

